molecular formula C6H5BrClNO B174032 (5-Bromo-4-chloropyridin-2-yl)methanol CAS No. 103971-44-4

(5-Bromo-4-chloropyridin-2-yl)methanol

Cat. No. B174032
Key on ui cas rn: 103971-44-4
M. Wt: 222.47 g/mol
InChI Key: QMPZJKMTLSPODU-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

3.0 mL trifluoroacetic anhydride were added dropwise at 10° C. to 2.6 g (12 mmol) 5-bromo-4-chloro-2-methylpyridine-1-oxide in 30 mL DCM. The reaction mixture was stirred for 5 days at RT. After the addition of MeOH the reaction mixture was evaporated down, the residue was combined with 15% potassium carbonate solution and extracted several times with EtOAC. The combined organic phases were dried on sodium sulphate and evaporated down.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O[C:6](=[O:11])[C:7](F)(F)F)=O.[Br:14][C:15]1[C:16]([Cl:23])=[CH:17]C(C)=[N+:19]([O-])[CH:20]=1.CO>C(Cl)Cl>[Br:14][C:15]1[C:16]([Cl:23])=[CH:17][C:7]([CH2:6][OH:11])=[N:19][CH:20]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
12 mmol
Type
reactant
Smiles
BrC=1C(=CC(=[N+](C1)[O-])C)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 days at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated down
EXTRACTION
Type
EXTRACTION
Details
extracted several times with EtOAC
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried on sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
BrC=1C(=CC(=NC1)CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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